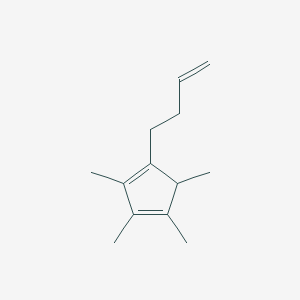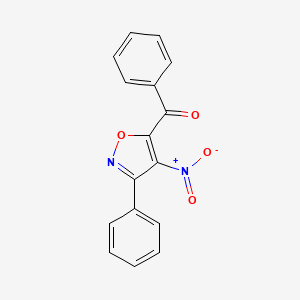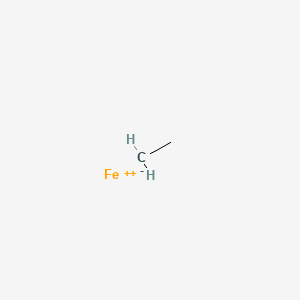
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H20. This compound is a derivative of cyclopentadiene, featuring a butenyl group and four methyl groups attached to the cyclopentadiene ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- typically involves the reaction of a cyclopentadienyl anion source with an alkyl group source. One common method includes the use of a fulvene intermediate, which is reduced with lithium aluminum hydride (LiAlH4) to produce the substituted cyclopentadienide . Another technique involves the reaction of a cyclopentadiene nucleophile with an electrophile, such as an alkyl halide .
Industrial Production Methods
In industrial settings, the production of alkyl cyclopentadiene compounds often involves the use of metallocene catalyst compounds. These catalysts are well-known for their role in olefin polymerization . The process typically includes the extraction of the alkyl cyclopentadiene compound with a hydrocarbon solvent .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically results in the formation of the corresponding reduced compounds.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential therapeutic applications.
Industry: It is used in the production of various polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of metallocene catalysts, the compound interacts with olefins to facilitate polymerization reactions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentadiene, 5-(3-butenyl)-1,2,3,4-tetramethyl-: This compound is structurally similar but differs in the position of the butenyl group.
2-(1,1-Dimethyl-3-butenyl)-1,3-cyclopentadiene: Another similar compound with a different substitution pattern.
Benzene, 1-methyl-3-(1-methylethyl)-: Although not a cyclopentadiene derivative, it shares some structural similarities.
Uniqueness
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
119859-31-3 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
1-but-3-enyl-2,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H20/c1-6-7-8-13-11(4)9(2)10(3)12(13)5/h6,11H,1,7-8H2,2-5H3 |
Clave InChI |
OYQXZNMTNZIEHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(=C1CCC=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)

![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
